Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Overview
Description
GGTI-2417 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the geranylgeranylation, a lipid posttranslational modification required for the function of many RAS-related proteins. GGTI-2417 is a peptidomimetic small molecule designed to inhibit GGTase I, thereby blocking the function of oncogenic proteins involved in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGTI-2417 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Core: The core structure is formed by coupling amino acids using peptide synthesis techniques.
Modification of the Core: The core structure is then modified to introduce functional groups that enhance its inhibitory activity against GGTase I.
Purification: The final product is purified using chromatographic techniques to ensure high purity and potency.
Industrial Production Methods
Industrial production of GGTI-2417 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
GGTI-2417 undergoes several types of chemical reactions, including:
Inhibition of Phosphorylation: GGTI-2417 inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187.
Accumulation in the Nucleus: The compound accumulates p27 Kip1 in the nucleus, leading to apoptosis in breast cancer cells.
Common Reagents and Conditions
The reactions involving GGTI-2417 typically require specific reagents and conditions:
Inhibition of Phosphorylation: This reaction requires the presence of Cdk2 and p27 Kip1 proteins.
Nuclear Accumulation: This process occurs under physiological conditions within the cell.
Major Products Formed
The major products formed from the reactions involving GGTI-2417 include:
Inhibited Phosphorylated p27 Kip1: The inhibition of phosphorylation leads to the accumulation of non-phosphorylated p27 Kip1.
Induced Apoptosis: The accumulation of p27 Kip1 in the nucleus induces apoptosis in breast cancer cells.
Scientific Research Applications
GGTI-2417 has several scientific research applications, including:
Cancer Therapy: GGTI-2417 has shown potential in inducing apoptosis in breast cancer cells and inhibiting tumor growth in vivo.
Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle, particularly the role of p27 Kip1 in cell cycle arrest.
Drug Development: GGTI-2417 serves as a lead compound for the development of new GGTase I inhibitors with improved efficacy and safety profiles.
Mechanism of Action
GGTI-2417 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition prevents the geranylgeranylation of RAS-related proteins, which are essential for their function in promoting tumor growth and metastasis. The compound specifically inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187, leading to the accumulation of p27 Kip1 in the nucleus and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
GGTI-2418: A closely related compound that also inhibits GGTase I and has shown potential in cancer therapy.
GGTI-298: Another GGTase I inhibitor with similar mechanisms of action and applications in cancer research.
Uniqueness of GGTI-2417
GGTI-2417 is unique in its ability to selectively inhibit the Cdk2-mediated phosphorylation of p27 Kip1, leading to its accumulation in the nucleus and induction of apoptosis. This specificity makes it a valuable tool for studying the role of p27 Kip1 in cell cycle regulation and cancer therapy .
Properties
CAS No. |
501010-05-5 |
---|---|
Molecular Formula |
C24H33N5O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C24H33N5O4/c1-16(2)12-19(23(31)33-4)27-24(32)29-11-10-28(14-20-17(3)25-15-26-20)22(30)21(29)13-18-8-6-5-7-9-18/h5-9,15-16,19,21H,10-14H2,1-4H3,(H,25,26)(H,27,32)/t19-,21-/m0/s1 |
InChI Key |
DWKYALWDWAYMTB-FPOVZHCZSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)OC |
SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GGTI2417; GGTI-2417; GGTI2417. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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